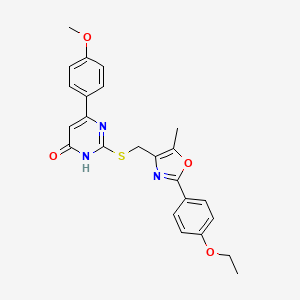

![molecular formula C9H14O2 B2981403 8-Oxaspiro[4.5]decan-3-one CAS No. 1895195-54-6](/img/structure/B2981403.png)

8-Oxaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Oxaspiro[4.5]decan-3-one is a chemical compound with the CAS Number: 1895195-54-6 . It has a molecular weight of 154.21 .

Synthesis Analysis

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis

The InChI code for 8-Oxaspiro[4.5]decan-3-one is 1S/C9H14O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-7H2 .Chemical Reactions Analysis

The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a novel Lewis acid catalyzed Prins/pinacol cascade process . This process is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .Physical And Chemical Properties Analysis

8-Oxaspiro[4.5]decan-3-one is a liquid at room temperature .Applications De Recherche Scientifique

Antihypertensive Activity

Research has been conducted on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their potential as antihypertensive agents. The study highlighted the alpha-adrenergic blocking properties of these compounds, indicating their potential for treating hypertension (Caroon et al., 1981).

Neuroprotective Effects

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their neuroprotective effects, showing potent inhibitory action on neural Ca-uptake and protection against brain edema and memory and learning deficits. These findings suggest their utility in addressing brain-related injuries and cognitive impairments (Tóth et al., 1997).

Antiviral Activity

A study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated their efficacy against human coronavirus, highlighting their potential in antiviral drug development. This underscores the versatility of the spirocyclic scaffold in generating compounds with significant biological activities (Apaydın et al., 2019).

Antitumor Activity

Research into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed their moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers. This highlights the potential of these compounds in cancer therapy (Yang et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 1-oxaspiro[4.5]decan-8-one, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 8-Oxaspiro[4It is known that this compound is used in the synthesis of biologically active compounds , suggesting that it may interact with various biological targets.

Mode of Action

The exact mode of action of 8-Oxaspiro[4It is synthesized through a novel lewis acid-catalyzed prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Biochemical Pathways

The specific biochemical pathways affected by 8-Oxaspiro[4The compound is synthesized from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of prins/pinacol rearrangement . This suggests that it may interact with biochemical pathways involving these substances.

Result of Action

The molecular and cellular effects of 8-Oxaspiro[4It is known that this compound is promising for the production of important biologically active compounds , suggesting that it may have significant molecular and cellular effects.

Propriétés

IUPAC Name |

8-oxaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJAHPSDZZYSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)

![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2981332.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

methanone](/img/structure/B2981338.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)